HPLC Sensitivity: Impurity A vs. API
In a validated ion-pair HPLC method with evaporative light scattering detection (ELSD), Fosfomycin Trometamol Impurity A demonstrated a limit of quantitation (LOQ) of 10.7 µg/mL, which is 34% lower than the LOQ for the Fosfomycin Trometamol active pharmaceutical ingredient (API) at 16.3 µg/mL [1]. This lower LOQ indicates that the impurity can be reliably quantified at significantly lower concentrations than the parent drug, enhancing the sensitivity of impurity monitoring during stability studies and quality control release testing.
| Evidence Dimension | HPLC Limit of Quantitation (LOQ) |
|---|---|
| Target Compound Data | 10.7 µg/mL |
| Comparator Or Baseline | Fosfomycin Trometamol (API): 16.3 µg/mL |
| Quantified Difference | 34% lower LOQ |
| Conditions | Ion-pair HPLC with evaporative light scattering detection (ELSD) using a Luna 5 µm C18 column at 35°C, mobile phase 15 mM octylamine (pH 5.2)/acetonitrile (92:8) at 1.5 mL/min [1]. |
Why This Matters
The superior detectability of Impurity A ensures more sensitive and accurate impurity profiling, which is critical for meeting strict ICH Q3A thresholds for qualification and reporting in drug substance specifications.
- [1] J. Liu, et al. Determination of Fosfomycin Trometamol and its Related Substances in the Bulk Drug by Ion‐Pair HPLC with Evaporative Light Scattering Detection. J. Liq. Chromatogr. Relat. Technol. 2006, 29(1), 15-27. View Source
